2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole
Description
2-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a sulfur-containing side chain at the 2-position of the benzodiazole core. The substituent comprises a methylsulfanyl group linked to a 2-chlorophenyl moiety. This structural motif is significant in medicinal chemistry due to the benzimidazole scaffold’s versatility in binding biological targets, while the chlorophenyl group may enhance lipophilicity and electronic interactions.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanylmethyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c16-12-6-2-1-5-11(12)9-19-10-15-17-13-7-3-4-8-14(13)18-15/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTHISZJGLCSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=NC3=CC=CC=C3N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole typically involves the reaction of 2-chlorobenzyl chloride with 2-mercaptomethyl-1H-benzodiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, thiols, sodium hydride, and DMF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted benzodiazoles.
Substitution: Amino-substituted or thiol-substituted benzodiazoles.
Scientific Research Applications
2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole ()
- Structure: A phenoxyethylsulfanyl group replaces the 2-chlorophenylmethylsulfanyl chain.
- The phenoxyethyl group introduces an ether linkage, increasing hydrophilicity compared to the target compound’s chlorinated aromatic system.
- Molecular Weight : 284.38 g/mol (vs. ~318.8 g/mol for the target compound), suggesting differences in membrane permeability .
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole ()
- Structure: A chlorine atom is added at the 5-position of the benzimidazole core, alongside the phenoxyethylsulfanyl side chain.
- Dual chlorine atoms (core and side chain) may increase molecular weight (347.8 g/mol) and lipophilicity compared to the target compound .
2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole ()
- Structure : The 2-chlorophenyl group is directly attached to the benzimidazole core without a sulfanyl linker.
- Key Differences :
Sulfur-Linkage Modifications
2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole ()
- Structure : A bis-benzimidazole system connected via a methylsulfanyl bridge.
- Key Differences :
2-{[(4-Methoxy-3-methylpyridin-2-yl)methyl]sulfanyl}-6-(trifluoromethyl)-1H-1,3-benzodiazole ()
- Structure : A pyridinylmethylsulfanyl group replaces the chlorophenylmethyl chain, with a trifluoromethyl group on the benzodiazole core.
- Key Differences: The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects.
Functional Group Comparisons
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| Target Compound | 2-Chlorophenylmethylsulfanyl-methyl | ~318.8 | Chlorine enhances lipophilicity; sulfur spacer allows flexibility. |
| 2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole | Phenoxyethylsulfanyl | 284.38 | Ether linkage increases hydrophilicity. |
| 5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole | 5-Cl + phenoxyethylsulfanyl | ~347.8 | Dual chlorine atoms increase metabolic stability. |
| 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole | Direct 2-chlorophenyl attachment | ~258.7 | Rigid structure; no sulfur oxidation risk. |
| 2-{[(4-Methoxy-3-methylpyridin-2-yl)methyl]sulfanyl}-6-(trifluoromethyl)-1H-1,3-benzodiazole | Pyridinylmethylsulfanyl + CF3 | ~383.8 | Trifluoromethyl improves stability; pyridine enables H-bonding. |
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The target compound’s chlorophenyl group increases logP compared to non-halogenated analogs.
- Metabolic Stability : Sulfur atoms in the linker may undergo oxidation, whereas trifluoromethyl groups () resist metabolic degradation .
- Solubility: Phenoxyethylsulfanyl analogs () exhibit higher aqueous solubility due to ether oxygen .
Biological Activity
The compound 2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole is a benzodiazole derivative known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Chemical Formula : C10H10ClN2S
- IUPAC Name : 2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole
1. Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Table 1: Cytotoxicity Data
In vitro studies indicated that the presence of the chloro group enhances the cytotoxicity of the compound compared to similar structures without this substituent.
2. Antimicrobial Activity
The compound has exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings suggest that the compound could be a candidate for developing new antibacterial agents.
3. Neuroprotective Effects
The neuroprotective potential of this compound has also been explored in models of neurodegenerative diseases. It has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease.
Table 3: AChE Inhibition Data
The results indicate that while the compound is less potent than Donepezil, it still possesses significant inhibitory activity against AChE.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Cancer Cell Lines : A study assessed the effects of the compound on MCF-7 and A549 cells, demonstrating a dose-dependent reduction in cell viability.
- Neuroprotection in Animal Models : In an animal model for Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced neuroinflammation markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
